4-Phenylpyridine N-oxide is an organic compound with the molecular formula C₁₁H₉NO. It features a pyridine ring substituted with a phenyl group and an N-oxide functional group, making it a member of the pyridine N-oxide family. This compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 152°C to 156°C . Its structure is characterized by the presence of a nitrogen atom in the pyridine ring that is oxidized, which influences its chemical reactivity and biological properties.
4-Phenylpyridine N-oxide can be synthesized through various methods, including the oxidation of 4-phenylpyridine with various oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid, or sodium hypochlorite. [, ]
-Phenylpyridine N-oxide has been explored in various scientific research areas, including:
Research indicates that 4-Phenylpyridine N-oxide exhibits significant biological activity. Studies have shown that it can act as an inhibitor for certain enzymes and has potential applications in corrosion inhibition for metals like carbon steel . Furthermore, this compound has been investigated for its role in enhancing catalytic processes in asymmetric synthesis, indicating its importance in medicinal chemistry and material science .
The synthesis of 4-Phenylpyridine N-oxide can be achieved through several methods:
4-Phenylpyridine N-oxide finds applications across various fields:
Interaction studies involving 4-Phenylpyridine N-oxide have focused on its effects on metal surfaces and biological systems. The compound has been shown to interact with carbon steel surfaces, providing insights into its mechanism as a corrosion inhibitor. Additionally, investigations into its enzyme inhibition properties reveal how it may modulate biological pathways, which could lead to therapeutic applications.
Several compounds share structural similarities with 4-Phenylpyridine N-oxide, each exhibiting unique properties:
Compound Name | Structure Type | Unique Properties |
---|---|---|
3-Pyridyl N-Oxide | Pyridine N-Oxide | Exhibits different reactivity patterns compared to 4-phenyl derivative. |
2-Pyridyl N-Oxide | Pyridine N-Oxide | Known for its distinct catalytic properties in organic synthesis. |
4-(3-Phenylpropyl)pyridine N-Oxide | Extended Phenyl Group | Enhanced stability and activity in catalytic media for asymmetric reactions. |
These compounds highlight the versatility of pyridine N-oxides while emphasizing the unique reactivity and application potential of 4-Phenylpyridine N-oxide within this class of compounds.
The most common route to 4-phenylpyridine N-oxide involves oxidation of 4-phenylpyridine using electrophilic peracids or hydrogen peroxide derivatives. Key methods include:
Table 1: Comparison of Oxidative Synthetic Methods
Reagent | Solvent | Conditions | Yield | Reference |
---|---|---|---|---|
mCPBA | CH₂Cl₂ | 20°C, inert gas | 99% | |
H₂O₂/CO₂ | Formic acid | RT, stirring | 95% | |
Urea-H₂O₂ (UHP) | Formic acid | RT, 12 hours | 90% |
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert atmosphere is highly efficient, achieving near-quantitative yields. Alternatively, urea-hydrogen peroxide (UHP) in formic acid offers a cost-effective, scalable approach with minimal byproducts. The reaction mechanism involves electrophilic attack by the peracid on the pyridine nitrogen, followed by oxygen transfer to form the N-oxide.
4-Phenylpyridine N-oxide functions as a Lewis base, coordinating to metal centers through its oxygen atom. The ligand’s electronic structure, influenced by the electron-donating N-oxide group, enhances its ability to stabilize high-spin metal complexes. For example, homoleptic octahedral complexes of the type [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), or Ni(II)) demonstrate PPNO’s capacity to occupy six coordination sites around a central metal ion [2]. The M–O bond length in such complexes typically ranges between 1.95–2.45 Å, with M–O–N angles approximating 130° [2] [4].
In copper(II) systems, PPNO adopts a terminal monodentate coordination mode, as observed in [Cu(C₅HF₆O₂)₂(C₁₁H₉NO)] complexes [3]. Here, the oxygen atom of PPNO occupies an axial position in a Jahn-Teller-distorted octahedron, while hexafluoroacetylacetonate (hfac) ligands occupy equatorial sites [3]. This behavior contrasts with bridging coordination modes seen in other N-oxide ligands, such as 2,2′-bipyridyl-N,N′-dioxide, which link multiple metal centers [4].
Dinuclear copper complexes featuring PPNO ligands exhibit unique structural motifs. In the compound [Cu₂(C₅HF₆O₂)₄(C₁₁H₉NO)₂], two copper(II) centers are bridged by hfac ligands, with PPNO acting as a terminal ligand [3]. The asymmetric unit reveals a centrosymmetric dimer where each copper ion resides in an octahedral environment (Figure 1). Key bond lengths include:
Bond Type | Length (Å) |
---|---|
Cu–O (equatorial) | 1.950–1.975 |
Cu–O (axial) | 2.251–2.443 |
The Cu–Cu separation within the dimer measures 2.686 Å, while the dihedral angle between the aromatic rings of PPNO is approximately 37°, reflecting steric and electronic constraints [3]. This architecture contrasts with paddle-wheel copper carboxylates, where bridging carboxylates create shorter metal-metal distances (e.g., 2.639 Å in copper(II) benzoate) [4].
The d⁹ electronic configuration of copper(II) predisposes its octahedral complexes to Jahn-Teller distortions. In PPNO-containing complexes, this manifests as elongated axial bonds (2.25–2.44 Å) and compressed equatorial bonds (1.95–1.98 Å) [3] [5]. For instance, in Cu(ONC₅H₅)₆₂, the axial Cu–O bonds extend to 2.29 Å, while equatorial bonds remain near 1.95 Å [5]. This distortion lowers symmetry from Oₕ to D₄h, stabilizing the complex by relieving degeneracy in the e₉ orbitals.
Crystallographic studies of PPNO-copper complexes often reveal seemingly regular octahedral geometries due to lattice packing effects. However, extended X-ray absorption fine structure (EXAFS) analyses confirm dynamic Jahn-Teller distortions in solution, with axial ligand exchange rates influenced by solvent polarity [5].
PPNO predominantly exhibits terminal coordination in mononuclear complexes, as seen in [Cu(hfac)₂(PPNO)₂], where each PPNO ligand binds to a single copper center [3]. In contrast, related N-oxide ligands like 2,2′-bipyridyl-N,N′-dioxide adopt bridging modes, connecting paddle-wheel copper carboxylate units with metal-metal separations exceeding 8.0 Å [4].